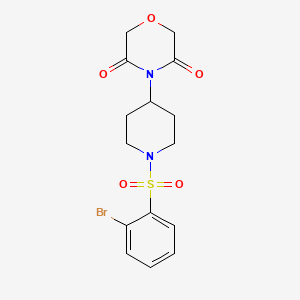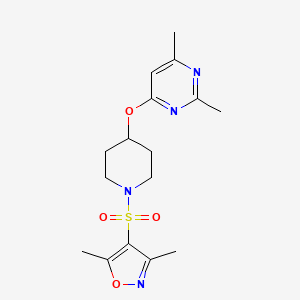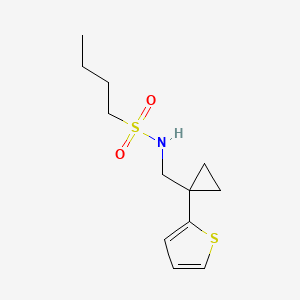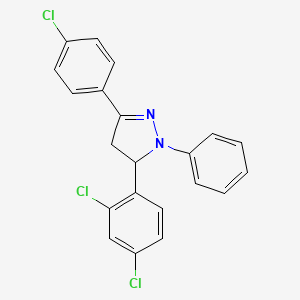![molecular formula C11H13F3O B2679233 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 2514941-96-7](/img/structure/B2679233.png)
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is a fluorinated aliphatic alcohol . It can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . This compound can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . A study has also reported the synthesis of a compound bearing a similar structure, where the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene was carried out .Aplicaciones Científicas De Investigación
Present State and Perspective of Downstream Processing
This review focuses on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and perspectives in recovery and purification processes. It mentions the significance of improving yield, purity, and energy consumption in the microbial production of these diols, which might be relevant for the production or processing of similar compounds like 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Occurrence and Toxicity of Environmental Contaminants
This review article discusses the environmental occurrence, toxicity, and degradation of triclosan, a widely used antimicrobial agent. While triclosan differs chemically from your compound, the methodologies for assessing environmental impact, degradation pathways, and toxicity could offer insights into similar research approaches for 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol (G. Bedoux et al., 2012).
Branched Chain Aldehydes in Foods
This paper reviews the production and breakdown pathways of branched aldehydes in foods, emphasizing their significance as flavor compounds. The knowledge on metabolic conversions, microbial composition, and the influence on flavor compounds' formation might be applicable in research on flavor or aroma contributions of similar compounds (B. Smit, W. Engels, & G. Smit, 2009).
Fluorescent Chemosensors Based on Phenolic Compounds
The development and application of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes highlight the potential of phenolic compounds in creating sensitive and selective detection systems. This could suggest avenues for utilizing 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol in sensor technologies or as a functional moiety in molecular recognition (P. Roy, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
A comprehensive review of the microbial degradation of polyfluoroalkyl chemicals in the environment, focusing on biodegradability studies and degradation pathways. This could provide relevant context for understanding how complex fluorinated compounds like 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol might behave in environmental settings (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mecanismo De Acción
Target of Action
The compound “2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol” is an organic compound that contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals . The specific targets of this compound would depend on its specific structure and the context in which it is used.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, the trifluoromethyl group in the compound could potentially affect its metabolic stability .
Propiedades
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCQAZELUUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)


![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)


![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)




![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)